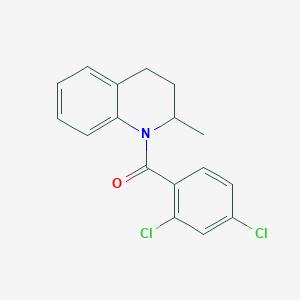

(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Beschreibung

(2,4-Dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone (CAS: 306766-49-4) is a tetrahydroquinoline-derived methanone compound featuring a 2,4-dichlorophenyl group and a 2-methyl substituent on the dihydroquinoline ring. Its molecular formula is C₁₆H₁₃Cl₂NO, with a molecular weight of 306.19 g/mol .

Eigenschaften

IUPAC Name |

(2,4-dichlorophenyl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c1-11-6-7-12-4-2-3-5-16(12)20(11)17(21)14-9-8-13(18)10-15(14)19/h2-5,8-11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCKTYKFNPGDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves the following steps:

Formation of the 2-methyl-3,4-dihydroquinoline intermediate: This can be achieved through the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions.

Introduction of the 2,4-dichlorophenyl group: This step involves the reaction of the 2-methyl-3,4-dihydroquinoline intermediate with a 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.

Industrial Production Methods

Industrial production of (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Building Block for Synthesis

This compound serves as an essential building block in organic synthesis. Its unique structure allows chemists to create more complex molecules by modifying the dichlorophenyl and dihydroquinolinyl moieties. It is often utilized in the development of new synthetic routes to produce various derivatives with enhanced properties.

Synthetic Routes

The synthesis typically involves:

- Cyclization of Aniline Derivatives : The formation of the 2-methyl-3,4-dihydroquinoline intermediate through cyclization with appropriate aldehydes or ketones under acidic conditions.

- Introduction of Dichlorophenyl Group : This is achieved by reacting the intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine or pyridine.

Pharmacological Potential

Research indicates that (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone exhibits potential biological activities, particularly as an antimicrobial and anticancer agent. Preliminary studies suggest it could modulate dopamine receptors, which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease .

Therapeutic Applications

Ongoing studies are investigating the compound's efficacy as a therapeutic agent in various diseases. Its potential role in cancer treatment is particularly noteworthy due to its structural similarity to known anticancer drugs .

Case Studies

Recent case studies have highlighted its effectiveness in inhibiting specific cancer cell lines, demonstrating promising results in preclinical models . Further research is required to elucidate its full therapeutic potential.

Material Science

In addition to its biological applications, (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is being explored for use in developing new materials. Its unique chemical properties make it suitable for creating advanced polymers and coatings with specific functionalities.

Wirkmechanismus

The mechanism by which (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Features

The table below compares the target compound with structurally similar analogs, highlighting substituent effects on molecular weight, lipophilicity (logP), and synthetic efficiency:

*Estimated logP based on structural similarity to .

Key Observations:

- Substituent Effects on Lipophilicity : The target compound’s dichlorophenyl and methyl groups likely contribute to a higher logP (~4.3) compared to analogs with smaller substituents (e.g., pyrazolyl derivative: logP 2.42 ). Enhanced lipophilicity may improve membrane permeability but could reduce aqueous solubility .

- Synthetic Efficiency : The target compound’s synthesis via nickel-catalyzed carboiodination achieved 48% yield , lower than piperidine-4-carboxamide derivatives (up to 82.1% yield) .

Pharmacological and Functional Insights

- mTOR Inhibition Potential: Morpholine-substituted tetrahydroquinoline derivatives (e.g., compound 8c) demonstrated computational binding affinity for mTOR, a key cancer target . The target compound’s dichlorophenyl group may similarly engage hydrophobic binding pockets, though experimental validation is needed.

- Methyl Group on Dihydroquinoline: The 2-methyl group in the target compound may stabilize the dihydroquinoline ring conformation, influencing pharmacokinetic properties .

Biologische Aktivität

(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is an organic compound classified as a quinoline derivative. Its unique structure, featuring a dichlorophenyl group and a dihydroquinolinyl group, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (2,4-dichlorophenyl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone. Its molecular formula is C₁₇H₁₅Cl₂N₁O, with a molecular weight of 324.22 g/mol. The presence of both electron-withdrawing (dichlorophenyl) and electron-donating (dihydroquinolinyl) groups plays a critical role in its biological interactions.

The biological activity of (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone may involve interactions with various molecular targets such as enzymes and receptors. Preliminary studies suggest that it could modulate dopamine receptors, which are crucial in neurological functions and disorders . Specifically, its structural similarity to known dopamine receptor modulators indicates potential therapeutic applications in treating conditions like schizophrenia and Parkinson's disease.

Antioxidant Activity

Research has indicated that quinoline derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .

Antimicrobial Properties

Studies have shown that compounds containing quinoline moieties possess antimicrobial activity against various pathogens. The specific compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Cytotoxicity and Anticancer Potential

In vitro evaluations reveal that (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone exhibits low cytotoxicity while maintaining potent activity against cancer cell lines. This characteristic makes it an attractive candidate for further development in cancer therapeutics .

Study 1: Dopamine Receptor Modulation

A study synthesized several 3,4-dihydroquinolin derivatives related to (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone and evaluated their affinity for dopamine receptor D2 (D2R). One derivative exhibited high affinity and low cytotoxicity, indicating the potential for central nervous system applications .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of quinoline derivatives. The compound was tested against various bacterial strains and showed promising results in inhibiting growth at micromolar concentrations. This supports the notion of its utility in treating bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (2,4-dichlorophenyl)(2-methylquinolin-1(2H)-yl)methanone | Similar but lacks dihydro component | Moderate D2R affinity | Less potent than the target compound |

| (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone | Similar structure with ethanone moiety | Lower cytotoxicity | Potentially less effective than methanone variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.